molecular formula C21H21N3O4 B2936340 N'-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898462-38-9

N'-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B2936340
CAS No.: 898462-38-9
M. Wt: 379.416
InChI Key: GIDPYLXOGPLMAV-UHFFFAOYSA-N
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Description

N'-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex tricyclic amide derivative characterized by a 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl core functionalized with an ethanediamide linker and a 2-ethoxyphenyl substituent.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-2-28-17-6-4-3-5-16(17)23-21(27)20(26)22-15-11-13-7-8-18(25)24-10-9-14(12-15)19(13)24/h3-6,11-12H,2,7-10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDPYLXOGPLMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting with the preparation of the ethoxyphenyl precursor. This precursor is then reacted with various reagents to form the final compound. Common reagents used in the synthesis include chloroacetyl chloride, anhydrous aluminum chloride, and ethylenediamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Key factors in industrial production include the control of reaction temperature, pressure, and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N’-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and molecular parameters:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N'-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide 2-ethoxyphenyl, ethanediamide C21H21N3O4 (hypothesized*) 379.41 g/mol Ethoxy group enhances lipophilicity; ethanediamide linker may influence hydrogen-bonding capacity.
N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}thiophene-2-sulfonamide Thiophene-2-sulfonamide C15H14N2O3S2 334.41 g/mol Sulfonamide group introduces polarity and potential sulfonic acid interactions; smaller substituent reduces steric bulk.
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide Benzothiophen-2-yl, hydroxypropyl C24H23N3O4S 449.52 g/mol Benzothiophene enhances aromaticity; hydroxypropyl group increases hydrophilicity and stereochemical complexity.
N'-(2-methoxy-5-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide 2-methoxy-5-methylphenyl C21H21N3O4 379.41 g/mol Methoxy and methyl groups alter electronic properties (less electron-donating than ethoxy) and steric profile.

*Note: The molecular formula for the target compound is inferred from , which describes a structurally similar analog with a methoxy-methylphenyl group.

Substituent-Driven Functional Implications

Ethoxy vs. Methoxy groups are less electron-donating than ethoxy, which may reduce resonance stabilization of the aryl ring and alter binding affinity to targets like cytochrome P450 enzymes .

Sulfonamide vs. Ethanediamide Linkers: The thiophene-2-sulfonamide analog (C15H14N2O3S2) replaces the ethanediamide linker with a sulfonamide group. Sulfonamides are known for their strong hydrogen-bonding capacity and prevalence in protease inhibitors, suggesting divergent pharmacological profiles compared to the ethanediamide-based target compound .

Benzothiophene vs. Ethoxyphenyl Moieties: The benzothiophene-containing analog (C24H23N3O4S) introduces a fused aromatic system, which could enhance π-π stacking interactions with aromatic residues in protein binding pockets.

Hypothetical Pharmacological Considerations

While direct bioactivity data are unavailable, structural trends suggest:

  • Target Compound : The ethoxyphenyl-ethanediamide combination may favor interactions with hydrophobic pockets and metal ions (via the amide carbonyls), making it a candidate for kinase or protease modulation.
  • Thiophene-2-sulfonamide Analog : Likely exhibits higher polarity, favoring targets in aqueous environments (e.g., extracellular receptors) .
  • Benzothiophene Derivative : Enhanced aromaticity and stereochemical complexity could improve selectivity for CNS targets, though metabolic stability may be compromised by the hydroxypropyl group .

Biological Activity

N'-(2-ethoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound characterized by its unique azatricyclic structure and various functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N3O3C_{20}H_{19}N_{3}O_{3} with a molecular weight of approximately 349.4 g/mol. The presence of the ethoxy group and the azatricyclic framework contributes to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound could interfere with key signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : The presence of phenolic structures may provide antioxidant benefits, reducing oxidative stress in cells.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies:

Study Cell Line IC50 (µM) Effect Observed
Study 1A549 (lung cancer)15Inhibition of cell proliferation
Study 2MCF7 (breast cancer)10Induction of apoptosis
Study 3HeLa (cervical cancer)20Reduction in migration

Case Study 1: Anti-Cancer Activity

In a recent study involving A549 lung cancer cells, this compound demonstrated significant anti-proliferative effects with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's anti-inflammatory properties in a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound at concentrations ranging from 10 to 30 µM.

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